molecular formula C15H13ClO3 B6403723 4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261920-94-8

4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6403723
CAS RN: 1261920-94-8
M. Wt: 276.71 g/mol
InChI Key: XXPACWZUESRKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, also known as 4-chloro-3-methylphenol or CMP, is a useful compound with a wide range of applications in scientific research. CMP is a derivative of phenol, a compound that is widely used in organic synthesis, and is a key component of many industrial chemicals. CMP is a colorless solid that is soluble in water and organic solvents. It has a melting point of 86-87°C and a boiling point of 255°C. CMP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

The mechanism of action of CMP is not fully understood, but it is believed to act by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, CMP prevents the breakdown of these neurotransmitters, which leads to an increase in their levels in the brain. This can have a variety of effects, depending on the neurotransmitter and the amount of CMP present.
Biochemical and Physiological Effects
CMP has a variety of biochemical and physiological effects. It has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin, which can lead to an increase in their levels in the brain. It can also have an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been found to have an inhibitory effect on the release of cytokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

CMP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. Its biochemical and physiological effects are well-understood, making it easy to use in experiments. However, there are also some limitations to its use in laboratory experiments. CMP can be toxic in high doses and should be handled with caution. It can also interfere with the results of experiments, as it can have an inhibitory effect on the release of neurotransmitters and hormones.

Future Directions

There are a number of potential future directions for research involving CMP. One potential direction is to explore the effects of CMP on other neurotransmitters and hormones, such as GABA and epinephrine. Another potential direction is to explore the effects of CMP on other physiological systems, such as the endocrine and immune systems. Another potential direction is to explore the effects of CMP on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, another potential direction is to explore the use of CMP as a potential therapeutic agent for various conditions.

Synthesis Methods

CMP is synthesized by the reaction of 4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%ethylphenol and 3-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 70-80°C for 2-3 hours. The reaction produces a white solid that is then purified by recrystallization.

Scientific Research Applications

CMP is widely used in scientific research for its various biochemical and physiological effects. It is used in studies of the nervous system, as it has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. It is also used in studies of the cardiovascular system, as it has an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been used in studies of the immune system, as it has an inhibitory effect on the release of cytokines, which are involved in inflammation.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-10(4-6-13(9)16)12-5-3-11(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPACWZUESRKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690397
Record name 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-94-8
Record name 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.